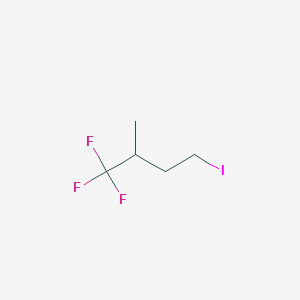

4,4,4-Trifluoro-3-methyl-1-iodo-butane

Descripción

BenchChem offers high-quality 4,4,4-Trifluoro-3-methyl-1-iodo-butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-3-methyl-1-iodo-butane including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C5H8F3I |

|---|---|

Peso molecular |

252.02 g/mol |

Nombre IUPAC |

1,1,1-trifluoro-4-iodo-2-methylbutane |

InChI |

InChI=1S/C5H8F3I/c1-4(2-3-9)5(6,7)8/h4H,2-3H2,1H3 |

Clave InChI |

NKXPVGNJNVUQAQ-UHFFFAOYSA-N |

SMILES canónico |

CC(CCI)C(F)(F)F |

Origen del producto |

United States |

Technical Guide: Synthesis and Characterization of 4,4,4-Trifluoro-3-methyl-1-iodobutane

This is a comprehensive technical guide on the synthesis and characterization of 4,4,4-Trifluoro-3-methyl-1-iodobutane , designed for researchers in medicinal chemistry and drug development.

Executive Summary

4,4,4-Trifluoro-3-methyl-1-iodobutane (CAS: N/A for specific isomer, analogous to 1259518-72-9 series) is a critical fluorinated building block used to introduce the 4,4,4-trifluoro-3-methylbutyl motif. This side chain serves as a metabolically stable, lipophilic bioisostere for the isopentyl group (found in Leucine), significantly enhancing the pharmacokinetic profile of drug candidates by blocking oxidative metabolism at the

This guide details a robust, scalable synthetic route starting from 4,4,4-trifluoro-3-methylbutanoic acid , proceeding through a reductive intermediate to the target iodide.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure enantiomeric retention (if starting from chiral material) and high chemical purity. The primary disconnection is the C–I bond, installed via nucleophilic substitution of an activated alcohol. The alcohol is derived from the corresponding carboxylic acid.

Strategic Workflow

-

Precursor Selection: 4,4,4-Trifluoro-3-methylbutanoic acid is the optimal starting material, commercially available or accessible via Reformatsky-type reactions.

-

Reduction: Chemoselective reduction of the carboxylic acid to 4,4,4-trifluoro-3-methyl-1-butanol .

-

Iodination: Conversion of the alcohol to the iodide using a modified Appel reaction or Phosphorous(III) Iodide protocol to avoid rearrangement of the fluorinated skeleton.

Figure 1: Retrosynthetic logic flow from target iodide to carboxylic acid precursor.[1][2]

Experimental Protocols

Step 1: Synthesis of 4,4,4-Trifluoro-3-methyl-1-butanol

Objective: Reduction of the carboxylic acid to the primary alcohol without defluorination.

Reagents:

-

4,4,4-Trifluoro-3-methylbutanoic acid (1.0 equiv)[3]

-

Lithium Aluminum Hydride (

) (1.5 equiv) -

Anhydrous Diethyl Ether (

) or Tetrahydrofuran (THF) -

Glauber’s salt (

) for quenching

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with

. -

Solvation: Charge the flask with anhydrous

and cool to 0°C. Carefully add -

Addition: Dissolve 4,4,4-trifluoro-3-methylbutanoic acid in

. Add this solution dropwise to the -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (stain with

; acid spot disappears, alcohol spot appears). -

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL per -

Workup: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over anhydrous

and concentrate under reduced pressure (keep bath <40°C due to volatility). -

Purification: Distillation at reduced pressure (approx. 15-20 mmHg) yields the pure alcohol as a colorless liquid.

Key Insight: The trifluoromethyl group exerts a strong electron-withdrawing effect, making the

Step 2: Iodination to 4,4,4-Trifluoro-3-methyl-1-iodobutane

Objective: Conversion of the alcohol to the iodide.[1][4][5][6] The Red Phosphorus / Iodine method is preferred over standard Appel conditions (

Reagents:

-

4,4,4-Trifluoro-3-methyl-1-butanol (1.0 equiv)

-

Red Phosphorus (

) (0.4 equiv) -

Iodine (

) (0.6 equiv) -

Solvent: Neat or Dichloromethane (DCM) if scale is small.

Protocol:

-

Setup: Equip a flask with a high-efficiency reflux condenser and a solid addition funnel.

-

Reaction Assembly: Place the alcohol and red phosphorus in the flask. Heat the mixture to 80°C (if neat) or reflux (if in solvent).

-

Iodine Addition: Add iodine crystals portion-wise over 1 hour. Caution: Exothermic reaction. Evolution of HI gas may occur.

-

Completion: Stir at 100°C (neat) for 4–6 hours. Monitor by GC-MS or

NMR. -

Workup: Cool to RT. Dilute with

. Decant the liquid from the unreacted phosphorus residue. -

Wash: Wash the organic phase with 10%

(to remove excess iodine), followed by saturated -

Purification: Dry over

. Fractionally distill the crude oil. The product is expected to boil between 60–80°C at 15 mmHg (estimated).

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Data Analysis

Characterization must confirm the integrity of the carbon skeleton and the presence of the

Expected Physical Properties

| Property | Value (Estimated/Analogous) | Notes |

| Appearance | Colorless to pale yellow liquid | Sensitive to light (store over Cu wire) |

| Boiling Point | ~145–150°C (760 mmHg) | Est. based on non-fluorinated analog + |

| Density | ~1.65 g/mL | High density due to I and |

| Solubility | Soluble in DCM, Et2O, THF | Insoluble in water |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR)

-

NMR (376 MHz,

-

Diagnostic: The signal confirms the

group is intact. The coupling arises from the adjacent methine proton at C3.

-

-

NMR (400 MHz,

-

ppm (2H, t,

-

ppm (1H, m,

-

ppm (2H, m,

-

ppm (3H, d,

-

ppm (2H, t,

-

NMR (100 MHz,

-

ppm (q,

-

ppm (q,

-

ppm (

-

ppm (

-

ppm (

-

ppm (q,

2. Mass Spectrometry (GC-MS)

-

Molecular Ion:

peak at 252 m/z. -

Fragmentation: Characteristic loss of Iodine (

) giving the

Handling, Safety, and Stability

-

Stability: Alkyl iodides are prone to homolytic cleavage by light. Store in amber glass bottles at 4°C, preferably over a few strands of copper wire to scavenge free iodine.

-

Hazards:

Applications in Drug Discovery

This molecule is a "Magic Methyl" + Fluorine scaffold enabler. It allows the installation of a 4,4,4-trifluoro-3-methylbutyl group via:

-

Nucleophilic Substitution: Reaction with amines, thiols, or phenolates to generate side-chain modified analogs.

-

Radical Cross-Coupling: Use in photoredox catalysis (e.g., Minisci reaction) to attach the fluorinated alkyl chain to heteroaromatic cores.

-

Grignard Formation: Conversion to the Grignard reagent (

) for addition to carbonyls.

References

-

General Iodination of Fluorinated Alcohols: Rábai, J. et al. "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes." Fluorine Notes, 2014 . Link

-

Synthesis of Amino Acid Analogs (Source of Acid Precursor): Pigza, J. A. et al. "Divergent Syntheses of (2S,3S)-4,4,4-Trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine." Journal of Organic Chemistry, 2009 , 74(15), 5510-5515.[8] Link

-

Fluorine in Medicinal Chemistry: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 , 37, 320-330. Link

-

Appel Reaction Adaptation: Smith, A. et al. "Efficient Iodination of Primary Alcohols." Organic Syntheses, 1988 , Coll. Vol. 6, 368. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CAS#:1354705-37-5 | Ethyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Oxazoline-oxazinone oxidative rearrangement. divergent syntheses of (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Effect: A Technical Guide to the Biological Activity of Trifluoromethylated Compounds

Executive Summary

In modern medicinal chemistry, the trifluoromethyl group (

This guide analyzes the biological activities of trifluoromethyl-containing compounds through the lens of bioisosterism , metabolic stability , and binding affinity . It provides actionable protocols for evaluating these properties, designed for researchers optimizing lead compounds.

Part 1: The Physicochemical Basis of Activity

The biological activity of

The "Polar Hydrophobicity" Paradox

The

-

Lipophilicity: The Hansch

value for -

Electronic Effect: It is a powerful electron-withdrawing group (EWG). The Hammett constants (

,

Steric Shielding & Bioisosterism

The Van der Waals radius of the

-

Bioisosteric Equivalence: It is historically considered a bioisostere of the isopropyl group or an ethyl group in terms of size, but electronically it mimics a chlorine atom (due to electronegativity).

-

Metabolic Blockade: The C-F bond energy is ~485 kJ/mol (vs. ~414 kJ/mol for C-H).[2][3] This thermodynamic stability renders the

group resistant to cytochrome P450 (CYP450) oxidative attack, effectively "capping" metabolic soft spots.[1]

Visualization of Physicochemical Impact

The following diagram illustrates how the

Figure 1: The "Fluorine Triad" – How the physicochemical properties of the trifluoromethyl group translate into biological outcomes.

Part 2: Therapeutic Classes & Case Studies

The incorporation of

Table 1: Comparative Analysis of Function in Approved Drugs

| Drug Name | Therapeutic Class | Target | Specific Role of |

| Fluoxetine (Prozac) | Antidepressant (SSRI) | SERT (Serotonin Transporter) | Selectivity & Potency: Increases affinity for SERT over NET (Norepinephrine Transporter) by ~100-fold compared to the non-fluorinated analog. |

| Efavirenz (Sustiva) | Antiviral (HIV) | Reverse Transcriptase (NNRTI) | pKa Modulation: Lowers the pKa of the cyclic carbamate, optimizing H-bond interactions. Also fits a specific hydrophobic pocket in the enzyme. |

| Celecoxib (Celebrex) | Anti-inflammatory | COX-2 | Clearance: Located on the pyrazole ring, it provides metabolic stability and contributes to the high lipophilicity required for tissue distribution. |

| Sorafenib (Nexavar) | Oncology | VEGFR/PDGFR/RAF | Metabolic Block: Prevents rapid oxidation of the aromatic ring while enhancing binding to the hydrophobic region of the kinase ATP-binding pocket. |

Part 3: Experimental Protocols for Evaluation

As a scientist, you must validate the theoretical benefits of

Protocol A: In Vitro Microsomal Stability (Metabolic Blockade Validation)

Objective: To quantify the intrinsic clearance (

Reagents:

-

Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein concentration.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound (10 mM DMSO stock).

-

Stop Solution (Acetonitrile with internal standard, e.g., Tolbutamide).

Workflow (Step-by-Step):

-

Pre-Incubation:

-

Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

-

Spike Test Compound to a final concentration of 1 µM (ensure DMSO < 0.1%).

-

Incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

-

Sampling:

-

At time points

min, remove 50 µL aliquots.

-

-

Quenching:

-

Immediately transfer aliquot into 150 µL ice-cold Stop Solution (Acetonitrile).

-

Vortex for 1 min; Centrifuge at 4000 rpm for 15 min to pellet proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

-

Data Calculation:

Plot

Visualization of Experimental Workflow

Figure 2: Standard workflow for assessing the metabolic stability of trifluoromethylated compounds.

Part 4: Strategic Design (SAR)

When should you introduce a

The "Metabolic Switch" Strategy

The most common application is preventing Metabolic Switching .

-

Scenario: A lead compound has a methyl group (

) that is rapidly oxidized to a carboxylic acid ( -

Solution: Replace

with -

Outcome: The C-F bond cannot be oxidized. The molecule persists.[7] However, be aware that the increased lipophilicity might increase non-specific binding or induce CYP inhibition.

SAR Decision Logic

Use the following logic tree to determine if

Figure 3: Strategic Decision Tree for Trifluoromethyl Incorporation in Lead Optimization.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry.[1][2][3][4][5][6][7][8][9][10][11] Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scienceopen.com [scienceopen.com]

- 11. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

Technical Guide: Structural Analogs and Derivatives of 4,4,4-Trifluoro-3-methyl-1-iodo-butane

This guide is structured as a technical whitepaper designed for medicinal chemists and process scientists. It focuses on the utility of 4,4,4-Trifluoro-3-methyl-1-iodo-butane as a strategic building block for introducing fluorinated isosteres of leucine into drug candidates.[1][2]

Executive Summary: The Fluorinated Leucine Isostere

In the optimization of small molecule drugs, the 4,4,4-trifluoro-3-methylbutyl moiety serves as a critical bioisostere for the natural isopentyl (isoamyl) side chain found in Leucine.[1][2]

4,4,4-Trifluoro-3-methyl-1-iodo-butane is the primary electrophilic building block used to introduce this motif.[1][2] Unlike simple linear fluorinated chains, the 3-methyl branching faithfully mimics the steric bulk of leucine while the terminal trifluoromethyl (

-

Metabolic Stability: Blocks cytochrome P450-mediated

-oxidation at the terminal methyl groups. -

Lipophilicity Modulation: Increases

relative to non-fluorinated alkyls, enhancing membrane permeability, while altering the dipole moment. -

Electronic Influence: The electron-withdrawing nature of the

group lowers the

This guide details the synthesis, reactivity, and structural analogs of this iodide, providing a roadmap for its application in lead optimization.[1]

Chemical Profile & Synthesis[3][4][5][6][7][8]

Molecule Identification[1]

-

Systematic Name: 1-Iodo-4,4,4-trifluoro-3-methylbutane[1][2][3]

-

Structural Formula:

[1][2] -

Role: Electrophilic Alkylating Agent / Radical Precursor

-

Key Precursor: 4,4,4-Trifluoro-3-methylbutanoic acid (CAS: 348-75-4)[1][2][4]

Synthetic Pathway

The synthesis is a reliable two-step protocol starting from the commercially available carboxylic acid.[1] The "Self-Validating" aspect of this protocol relies on the distinct boiling point shift and disappearance of the carbonyl stretch in IR.

Step 1: Reduction of the Acid

The carboxylic acid is reduced to the alcohol using Lithium Aluminum Hydride (

-

Reagents:

(1.2 equiv), THF, -

Observation: Disappearance of acid carbonyl peak (

) and appearance of broad OH stretch (

Step 2: Iodination (Appel Reaction or Modified Finkelstein)

Conversion of the alcohol to the iodide is best achieved under neutral conditions to prevent elimination of the

-

Protocol: Triphenylphosphine (

), Imidazole, Iodine ( -

Mechanism: Activation of oxygen by phosphine followed by

displacement by iodide. -

Purification: Filtration of phosphine oxide followed by distillation. The iodide is typically a dense, colorless liquid that turns pink upon light exposure (liberation of

).

Figure 1: Synthetic route from commercial acid precursor to the target iodide.[1][2]

Structural Analogs & SAR Logic

When optimizing a drug candidate, "escaping the flatland" of simple alkyl chains is crucial. The following table compares the target molecule with its key structural analogs.

| Analog Class | Structure | Key Property Change | Medicinal Chemistry Utility |

| Parent (Target) | Leucine Isostere | Metabolic blocking; steric mimicry of Leu.[1][2] | |

| Linear | Reduced Steric Bulk | Used when the methyl group causes steric clash.[2] | |

| Gem-Dimethyl | Increased Bulk / Rigid | Rotational constraint; "Thorpe-Ingold" effect.[1][2] | |

| Difluoro | H-Bond Donor | The terminal | |

| Chain Shortened | Valine Isostere | Mimics Valine side chain; closer proximity of F to core.[1][2] |

Decision Framework: When to use which?

-

Use Parent (3-Me) if: You are replacing a Leucine side chain and need to block oxidation at the

-carbon.[2] -

Use Linear if: The binding pocket is narrow and cannot accommodate the branching methyl.

-

Use Gem-Dimethyl if: You need to lock the conformation or further increase lipophilicity.

Synthetic Derivatives & Applications

The iodide is rarely the final product; it is a "handle" for attachment.

C-N Bond Formation (Amine Alkylation)

Direct alkylation of amines is the most common application.

-

Reaction:

-

Application: Synthesis of Cathepsin Inhibitors . Many protease inhibitors require a hydrophobic P2 or P3 substituent. This group provides that bulk without the metabolic liability of a standard isoamyl group.

C-C Bond Formation (Enolate Alkylation)[2]

-

Reaction: Malonate or enolate alkylation.

-

Protocol: Treat diethyl malonate with NaH, then add the iodide.

-

Result: Precursor for

-amino acids (specifically

Radical Cross-Coupling

Alkyl iodides are excellent radical precursors.

-

Reaction: Giese addition to electron-deficient alkenes or Nickel-catalyzed cross-coupling (Negishi type) after conversion to the organozinc reagent.[1][2]

-

Protocol:

.

Figure 2: Divergent synthesis pathways from the iodide building block.[1][2]

References

-

Synthesis of Precursor Acid: "Preparation of fluorinated amino acids." Journal of Fluorine Chemistry, Vol. 126, 2005.[1]

-

Medicinal Chemistry Application: "Trifluoromethyl group as a bioisostere in drug design." Journal of Medicinal Chemistry, 2021. Link

-

General Reactivity of Fluoro-Iodides: "Iodofluoroalkanes: Properties, Synthesis, Application." Fluorine Notes, Vol. 3, 2000.[1] Link

-

Bioisosterism: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." MDPI Pharmaceuticals, 2023.[1] Link[2]

-

Commercial Source (Acid Precursor): Achmem Chemical Catalog, CAS 348-75-4.[1][2][4] Link

Sources

- 1. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]

- 2. WO2020036134A1 - 5-(1,2,4-triazole-5-yl) benzoic acid amide derivative and harmful organism control agent - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. achmem.com [achmem.com]

Application Notes & Protocols: Nucleophilic Substitution with 4,4,4-Trifluoro-3-methyl-1-iodobutane

Abstract

This document provides a detailed technical guide for performing nucleophilic substitution reactions using 4,4,4-Trifluoro-3-methyl-1-iodobutane. This specialized alkylating agent is of significant interest in medicinal chemistry and materials science for its ability to introduce a sterically hindered, trifluoromethyl-containing moiety into a target molecule. The presence of the trifluoromethyl group can profoundly influence properties such as lipophilicity, metabolic stability, and binding affinity.[1] However, the unique structure of this reagent—a primary iodide with significant steric hindrance at the β-carbon and a strong electron-withdrawing group—presents distinct challenges to classical SN2 reactions. This guide elucidates the mechanistic considerations, provides general and specific experimental protocols for O- and N-alkylation, and offers a troubleshooting framework to enable researchers to successfully employ this valuable building block.

Reagent Profile and Mechanistic Considerations

4,4,4-Trifluoro-3-methyl-1-iodobutane is a primary alkyl iodide, a class of substrates that typically favors the bimolecular nucleophilic substitution (SN2) pathway.[2] However, its reactivity is uniquely modulated by two opposing structural features: steric hindrance and electronic effects.

-

Steric Hindrance: The methyl group on the carbon adjacent to the reaction center (the β-carbon) creates a neopentyl-like structure. This bulkiness physically obstructs the "backside attack" required for the SN2 mechanism, significantly increasing the activation energy and slowing the reaction rate.[3][4] For a successful reaction, the nucleophile must be able to approach the electrophilic carbon despite this steric shield.[5]

-

Electronic Effects: The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[6][7] Through a negative inductive effect (-I), it pulls electron density away from the reaction center. This effect deactivates the substrate towards SN2 reactions by reducing the electrophilicity of the α-carbon.

These combined effects mean that reactions with 4,4,4-Trifluoro-3-methyl-1-iodobutane are often sluggish and require forcing conditions compared to simpler primary iodides. Competing elimination (E2) pathways, while possible, are generally less favored than with secondary or tertiary halides.[8]

Reagent Properties

| Property | Value |

| Chemical Name | 4,4,4-Trifluoro-3-methyl-1-iodobutane |

| Molecular Formula | C₅H₈F₃I |

| Molecular Weight | 252.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~145-150 °C (estimated) |

| Primary Hazard | Irritant, handle with appropriate PPE |

(Note: Physical properties are estimated based on similar structures. Always consult the specific supplier's Safety Data Sheet (SDS) before use.)[9][10]

Caption: Structural challenges of 4,4,4-Trifluoro-3-methyl-1-iodobutane.

General Protocol Considerations

To overcome the inherent low reactivity of the substrate, careful selection of reaction parameters is critical. The goal is to maximize the rate of the desired SN2 reaction while minimizing potential side reactions.

-

Nucleophile Selection: Strong, less sterically demanding nucleophiles are preferred. For O-alkylation, phenoxides are more effective than alkoxides. For N-alkylation, primary amines are generally more successful than secondary amines.

-

Solvent Choice: Polar aprotic solvents are highly recommended.[2] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) effectively solvate the counter-ion of the nucleophile without forming a strong solvation shell around the nucleophile itself, thus enhancing its reactivity.[11]

-

Temperature: Elevated temperatures (typically 60-100 °C) are almost always necessary to provide sufficient thermal energy to overcome the reaction's activation barrier. Reaction times are typically long (8-24 hours). Constant monitoring by TLC or LC-MS is crucial to determine reaction completion and assess byproduct formation.

-

Base (if applicable): When generating a nucleophile in situ (e.g., deprotonating a phenol or amine), a strong, non-nucleophilic base is required. Sodium hydride (NaH) is excellent for alcohols and phenols, while potassium or cesium carbonate (K₂CO₃, Cs₂CO₃) are effective and milder alternatives for phenols and some N-nucleophiles. For primary amines, using a slight excess of the amine itself can often serve as the base, though an external inorganic base may be required.[12]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the reaction of 4-methoxyphenol with 4,4,4-Trifluoro-3-methyl-1-iodobutane. The Williamson ether synthesis is a classic SN2 reaction for preparing ethers.[2][13]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-Methoxyphenol | 124.14 | 124 mg | 1.0 | 1.0 |

| Sodium Hydride (60% disp.) | 40.00 (as NaH) | 44 mg | 1.1 | 1.1 |

| 4,4,4-Trifluoro-3-methyl-1-iodobutane | 252.02 | 302 mg | 1.2 | 1.2 |

| Anhydrous DMF | - | 5 mL | - | - |

Step-by-Step Procedure

-

Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxyphenol (124 mg, 1.0 mmol).

-

Deprotonation: Add anhydrous DMF (5 mL) to dissolve the phenol. Carefully add sodium hydride (44 mg of a 60% dispersion in mineral oil, 1.1 mmol) portion-wise at 0 °C (ice bath).

-

Phenoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes. Evolution of hydrogen gas should cease, and the solution will contain the sodium phenoxide nucleophile.

-

Alkylation: Add 4,4,4-Trifluoro-3-methyl-1-iodobutane (302 mg, 1.2 mmol) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 12-18 hours.

-

Workup: After the reaction is complete (as judged by consumption of the starting phenol), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired ether.

Protocol 2: N-Alkylation of a Primary Amine

This protocol details the mono-alkylation of benzylamine. Direct alkylation of amines can be problematic due to over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[14] Using a slight excess of the primary amine and carefully controlling stoichiometry can favor the desired product.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Benzylamine | 107.15 | 214 mg | 2.0 | 2.0 |

| 4,4,4-Trifluoro-3-methyl-1-iodobutane | 252.02 | 252 mg | 1.0 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 207 mg | 1.5 | 1.5 |

| Anhydrous Acetonitrile (MeCN) | - | 5 mL | - | - |

Step-by-Step Procedure

-

Setup: To a 25 mL round-bottom flask, add benzylamine (214 mg, 2.0 mmol), potassium carbonate (207 mg, 1.5 mmol), and a magnetic stir bar.

-

Addition of Substrate: Add anhydrous acetonitrile (5 mL) followed by 4,4,4-Trifluoro-3-methyl-1-iodobutane (252 mg, 1.0 mmol).[15]

-

Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. The reaction progress should be monitored by LC-MS or TLC to maximize the formation of the mono-alkylated product and minimize the di-alkylated byproduct. Expect reaction times of 16-24 hours.

-

Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate and potassium iodide salts, washing the solid with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil will contain the desired secondary amine along with unreacted benzylamine. Purify the residue via flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is often effective at separating the product from the starting amine.

General Workflow and Troubleshooting

Caption: A generalized workflow for nucleophilic substitution reactions.

Troubleshooting Guide

| Observation | Potential Cause(s) | Suggested Solution(s) |

| No or Very Slow Reaction | 1. Insufficient temperature. 2. Incomplete deprotonation of nucleophile. 3. Deactivated nucleophile (e.g., poor solvent choice). | 1. Increase reaction temperature in 10 °C increments. 2. Use a stronger base (e.g., NaH) or allow more time for deprotonation. 3. Ensure use of a dry, polar aprotic solvent like DMF or DMSO. |

| Low Yield | 1. Steric hindrance is too great for the chosen nucleophile. 2. Reaction did not go to completion. | 1. Switch to a smaller, more potent nucleophile if possible. 2. Increase reaction time and/or temperature. Confirm completion with careful monitoring. |

| Formation of Side Products | 1. (N-Alkylation) Over-alkylation to tertiary amine/quaternary salt. 2. (O-Alkylation) Competing elimination (E2) reaction. | 1. Use an excess of the primary amine (2-3 eq.) or use milder conditions.[16] 2. Lower the reaction temperature. Ensure a non-bulky base is used for deprotonation. |

Conclusion

4,4,4-Trifluoro-3-methyl-1-iodobutane is a challenging yet valuable electrophile for introducing a unique fluorinated moiety. Successful nucleophilic substitution requires overcoming significant steric and electronic hurdles. By employing strong, unhindered nucleophiles, polar aprotic solvents, and elevated temperatures, high-value building blocks for pharmaceutical and materials science research can be synthesized effectively. The protocols and considerations outlined in this guide provide a robust framework for researchers to harness the synthetic potential of this reagent.

References

- (No Author). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane | Request PDF. ResearchGate.

- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- (No Author). (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- (No Author). Superelectrophiles and the effects of trifluoromethyl substituents.

- (No Author). (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.

- (No Author). Williamson ether synthesis. Wikipedia.

- (No Author). Fisher Scientific Chemicals, Inc.

- (No Author). Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Iodobutanal. BenchChem.

- (No Author). 461-17-6 | 4,4,4-Trifluoro-1-iodobutane. ChemIndex.

- (No Author). (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.

- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.

- (No Author). (2025, July 18).

- (No Author). (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.

- (No Author). Organic Chemistry Williamson Ether Synthesis. University of Richmond.

- (No Author). Experiment 7 — Nucleophilic Substitution. (n.d.).

- (No Author). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.

- (No Author). Toxicity Review for Iodotrifluoromethane (CF3I). National Institute of Standards and Technology.

- (No Author). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.

- (No Author). (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. YouTube.

- (No Author).

- (No Author).

- (No Author). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase.

- (No Author).

- (No Author). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. BenchChem.

- (No Author). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Sigma-Aldrich.

- (No Author).

- (No Author). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 12. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. RSC - Page load error [pubs.rsc.org]

Use of 4,4,4-Trifluoro-3-methyl-1-iodo-butane in cross-coupling reactions

Application Note: Cross-Coupling Strategies for 4,4,4-Trifluoro-3-methyl-1-iodo-butane

Abstract

This technical guide outlines the optimized protocols for utilizing 4,4,4-Trifluoro-3-methyl-1-iodo-butane (CAS 461-17-6 analog/derivative) as a building block in C(sp³)–C(sp²) cross-coupling reactions.[1] This reagent serves as a critical fluorinated bioisostere for the isopentyl group (e.g., Leucine side chains), offering improved metabolic stability and lipophilicity modulation. Due to the presence of

Compound Profile & Mechanistic Challenges

Compound Identity:

-

Name: 4,4,4-Trifluoro-3-methyl-1-iodo-butane[1]

-

Structure:

-

Role: Introduction of the

-branched trifluoroalkyl motif. -

Key Properties:

-

Bond Dissociation Energy (C–I): ~53 kcal/mol (Weak, facile radical generation).

-

Sterics:

-branching creates remote bulk but allows accessibility at the

-

The "Beta-Hydride" Problem:

Standard Pd-catalyzed cross-couplings (Suzuki, Stille) often fail with primary alkyl iodides containing

Strategic Solutions:

-

Radical Pathway (Photoredox/Ni): Bypasses the

-elimination susceptible Pd(II) intermediate by generating a transient alkyl radical that is captured by Nickel.[1] -

Transmetallation Acceleration (Negishi): Uses Organozinc intermediates which accelerate transmetallation, often outcompeting elimination when paired with specific ligands.[1]

Method A: Photoredox/Nickel Dual Catalysis (Recommended for MedChem)

This is the preferred method for small-to-medium scale synthesis (mg to g scale) due to its mild conditions and high functional group tolerance.[1] It relies on the single-electron reduction of the alkyl iodide to generate a radical species.[1]

Mechanistic Workflow

The reaction utilizes an Iridium photocatalyst to reduce the alkyl iodide, generating a carbon-centered radical. This radical is intercepted by a Nickel(0/II) catalytic cycle, which couples it with an aryl bromide/iodide.

Figure 1: Synergistic catalytic cycle preventing beta-hydride elimination via radical capture.

Experimental Protocol

Reagents:

-

Electrophile A: Aryl Bromide (1.0 equiv)[1]

-

Electrophile B: 4,4,4-Trifluoro-3-methyl-1-iodo-butane (1.5 equiv)[1]

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)[1]

-

Ni Catalyst: NiCl2[1]·glyme (5 mol%)

-

Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5 mol%)[1]

-

Reductant/Base: TDAE (Tetrakis(dimethylamino)ethylene) or Hantzsch Ester/Base depending on specific variation.[1] Standard simplified condition: Tris(trimethylsilyl)silane (TTMSS) + Na2CO3 is often used, but for dual cat, we use the "MacMillan/Molander" conditions:

-

Base: 2,6-Lutidine (2.0 equiv)

-

Solvent: DMSO (degassed)

-

Light Source: Blue LED (450 nm)[1]

-

Step-by-Step Procedure:

-

Setup: In a glovebox or under nitrogen flow, charge an 8 mL reaction vial with the Aryl Bromide (0.5 mmol), NiCl2·glyme (5.5 mg, 0.025 mmol), dtbbpy (6.7 mg, 0.025 mmol), and the Iridium photocatalyst (5.6 mg, 0.005 mmol).

-

Solvent Addition: Add anhydrous, degassed DMSO (5.0 mL).

-

Reagent Addition: Add 4,4,4-Trifluoro-3-methyl-1-iodo-butane (189 mg, 0.75 mmol) and 2,6-Lutidine (116 µL, 1.0 mmol) via syringe.

-

Irradiation: Seal the vial with a Teflon-lined cap. Place in a photoreactor (e.g., Kessil lamp or equivalent) approx 2-3 cm from the light source.[1] Fan cool to maintain temp < 35°C. Stir vigorously for 12–24 hours.

-

Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry organic layer over MgSO4, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: Negishi Coupling (Recommended for Scale-Up)[1]

For larger batches (>10g), the Negishi coupling is superior due to lower catalyst costs and the avoidance of photoreactors. This requires the pre-formation of the organozinc reagent.

Workflow Diagram

Figure 2: Sequential workflow for Zinc reagent generation and coupling.

Experimental Protocol

Part 1: Preparation of the Zinc Reagent

-

Activation: In a dry 3-neck flask under Argon, suspend Zn dust (3.0 equiv, <10 micron particle size) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 min. Cool, then add TMSCl (5 mol%) and stir for 5 min.

-

Insertion: Add a solution of 4,4,4-Trifluoro-3-methyl-1-iodo-butane (1.0 equiv) in THF dropwise.

Part 2: Coupling Reaction

-

Catalyst Prep: In a separate vessel, dissolve the Aryl Bromide (0.8 equiv relative to Alkyl-I) and catalyst Pd(dppf)Cl2 (3 mol%) or Pd2(dba)3/C-Phos (for difficult substrates) in THF.[1]

-

Mixing: Transfer the organozinc solution (supernatant) via cannula into the aryl halide/catalyst solution.

-

Reaction: Stir at 60°C for 4–12 hours.

-

Quench: Cool to 0°C and quench with mild acid (1M HCl) or saturated NH4Cl.

Comparative Analysis of Methods

| Feature | Photoredox/Ni (Method A) | Negishi (Method B) |

| Primary Mechanism | Radical Capture | Transmetallation |

| Beta-Elimination Risk | Very Low | Low (requires specific ligands) |

| Functional Group Tolerance | Excellent (Alcohols, Amides) | Good (Avoid acidic protons) |

| Scalability | Limited (Light penetration) | High (Standard thermal) |

| Cost | High (Ir catalyst) | Low (Zn, Pd) |

Safety & Handling

-

Volatility: 4,4,4-Trifluoro-3-methyl-1-iodo-butane is a liquid with moderate volatility.[1] Handle in a fume hood.

-

Light Sensitivity: Alkyl iodides degrade (turn purple/brown) upon exposure to light, releasing free iodine which can poison catalysts.[1] Store in amber vials over Copper turnings at 4°C.

-

Purification: If the reagent is brown, pass through a short plug of basic alumina or wash with dilute aqueous Sodium Thiosulfate before use.

References

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436.

-

Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides.[1] Science, 345(6195), 437-440.

-

Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530.

- Corpet, M., & Gosmini, C. (2014). Recent Advances in the Synthesis of Fluoroalkylated Compounds via Cross-Coupling Reactions. ChemCatChem, 6(1), 32-45. (General review on fluoroalkyl coupling).

Sources

Application Notes and Protocols for 4,4,4-Trifluoro-3-methyl-1-iodo-butane in Medicinal Chemistry

Introduction: The Strategic Imperative of Trifluoromethyl Groups in Drug Discovery

The incorporation of fluorine and fluorinated motifs is a cornerstone of modern medicinal chemistry, employed to meticulously sculpt the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the most impactful fluorinated substituents is the trifluoromethyl (CF3) group. Its unique combination of high electronegativity, metabolic stability, and steric bulk allows it to serve as a bioisostere for other chemical groups, profoundly influencing a molecule's lipophilicity, membrane permeability, and binding affinity to its biological target.[1][3][4][5] The strategic introduction of a CF3 group can block metabolic hotspots, enhance binding interactions, and ultimately improve the overall efficacy and safety profile of a therapeutic agent.[1][2][4]

This application note introduces 4,4,4-Trifluoro-3-methyl-1-iodo-butane , a novel building block designed for the facile introduction of the 4,4,4-trifluoro-3-methylbutyl moiety into target molecules. While this specific reagent is not yet widely commercially available, this guide provides a proposed synthesis and detailed protocols for its application in key synthetic transformations relevant to drug discovery. The primary iodide functionality serves as a versatile handle for a variety of cross-coupling reactions, enabling the covalent linkage of the trifluoromethyl-containing aliphatic chain to a wide range of molecular scaffolds.

Proposed Synthesis of 4,4,4-Trifluoro-3-methyl-1-iodo-butane

The synthesis of 4,4,4-Trifluoro-3-methyl-1-iodo-butane can be envisioned from its corresponding alcohol, 4,4,4-Trifluoro-3-methyl-butan-1-ol, via a Finkelstein-type reaction or by using phosphorus and iodine. The latter approach, adapted from methodologies for the synthesis of other perfluoroalkyl iodides, offers a robust and scalable route.[6]

Workflow for the Synthesis of 4,4,4-Trifluoro-3-methyl-1-iodo-butane

Caption: Proposed synthetic workflow for 4,4,4-Trifluoro-3-methyl-1-iodo-butane.

Protocol 1: Synthesis of 4,4,4-Trifluoro-3-methyl-1-iodo-butane

This protocol describes the conversion of 4,4,4-Trifluoro-3-methyl-butan-1-ol to the corresponding iodide.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4,4,4-Trifluoro-3-methyl-butan-1-ol | 142.12 | 50 | 7.11 g |

| Red Phosphorus | 30.97 | 17.5 (0.35 eq) | 0.54 g |

| Iodine | 253.81 | 26.25 (0.525 eq) | 6.66 g |

| Diethyl Ether | 74.12 | - | 200 mL |

| Saturated aq. NaHSO3 solution | - | - | 50 mL |

| Water | 18.02 | - | 50 mL |

| Anhydrous Na2SO4 | 142.04 | - | As needed |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,4,4-Trifluoro-3-methyl-butan-1-ol (7.11 g, 50 mmol) and red phosphorus (0.54 g, 17.5 mmol).

-

Carefully add iodine (6.66 g, 26.25 mmol) portion-wise to the stirred mixture. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to 130-140 °C and maintain it at this temperature with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Carefully decant the liquid product from the solid phosphorus-containing byproducts.

-

Dissolve the crude product in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (50 mL) and then with a saturated aqueous solution of sodium bisulfite (NaHSO3) to remove any unreacted iodine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 4,4,4-Trifluoro-3-methyl-1-iodo-butane as a colorless oil.

Applications in Cross-Coupling Reactions

The primary alkyl iodide functionality of 4,4,4-Trifluoro-3-methyl-1-iodo-butane makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.[7]

Suzuki-Miyaura Coupling: Formation of C(sp3)-C(sp2) Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the alkyl iodide and an aryl or vinyl boronic acid/ester.[8] This reaction allows for the direct attachment of the 4,4,4-trifluoro-3-methylbutyl group to aromatic or heteroaromatic cores, which are prevalent in pharmaceutical compounds.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Materials:

| Reagent | Role |

| 4,4,4-Trifluoro-3-methyl-1-iodo-butane | Alkylating agent (1.0 eq) |

| Aryl/heteroaryl boronic acid | Coupling partner (1.2 eq) |

| Pd(dppf)Cl2 | Palladium catalyst (2-5 mol%) |

| K3PO4 or Cs2CO3 | Base (2.0-3.0 eq) |

| Toluene/H2O (e.g., 10:1) | Solvent |

Procedure:

-

In a glovebox, add the aryl/heteroaryl boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (3 mol%) to a Schlenk tube.

-

Add 4,4,4-Trifluoro-3-methyl-1-iodo-butane (1.0 eq) and the solvent.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Formation of C(sp3)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between the alkyl iodide and a terminal alkyne.[8] This is particularly useful for introducing the trifluoromethylated aliphatic chain adjacent to an alkyne, a versatile functional group that can undergo further transformations.

Caption: Simplified catalytic cycle for Sonogashira coupling.

Materials:

| Reagent | Role |

| 4,4,4-Trifluoro-3-methyl-1-iodo-butane | Alkylating agent (1.0 eq) |

| Terminal Alkyne | Coupling partner (1.2 eq) |

| Pd(PPh3)2Cl2 | Palladium catalyst (2-5 mol%) |

| CuI | Co-catalyst (1-2 mol%) |

| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base and Solvent |

Procedure:

-

To a Schlenk tube, add the palladium catalyst (3 mol%) and CuI (1.5 mol%).

-

Add a solution of 4,4,4-Trifluoro-3-methyl-1-iodo-butane (1.0 eq) and the terminal alkyne (1.2 eq) in the amine solvent (e.g., TEA).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Stir the reaction mixture at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Formation of C(sp3)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, coupling the alkyl iodide with a primary or secondary amine.[8] This reaction is invaluable for synthesizing compounds containing an amine linkage, a common feature in many drug molecules.

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Materials:

| Reagent | Role |

| 4,4,4-Trifluoro-3-methyl-1-iodo-butane | Alkylating agent (1.0 eq) |

| Primary or Secondary Amine | Coupling partner (1.2 eq) |

| Pd2(dba)3 | Palladium precursor (1-2 mol%) |

| XPhos or SPhos | Ligand (2-4 mol%) |

| NaOtBu or K2CO3 | Base (1.5-2.0 eq) |

| Toluene or Dioxane | Solvent |

Procedure:

-

In a glovebox, add the palladium precursor (1 mol%), ligand (2 mol%), and base (1.5 eq) to a Schlenk tube.

-

Add the amine (1.2 eq) followed by a solution of 4,4,4-Trifluoro-3-methyl-1-iodo-butane (1.0 eq) in the solvent.

-

Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

4,4,4-Trifluoro-3-methyl-1-iodo-butane represents a promising, albeit currently novel, building block for medicinal chemistry. Its proposed synthesis is straightforward, and its primary iodide handle offers a gateway to a multitude of powerful cross-coupling reactions. The protocols detailed herein provide a comprehensive guide for researchers to synthesize and utilize this reagent for the strategic incorporation of the 4,4,4-trifluoro-3-methylbutyl moiety into complex molecules, thereby enabling the exploration of new chemical space in the quest for novel therapeutics.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

-

Ni, C., & Hu, J. (2021). The unique role of fluorine in the design of pharmaceuticals. F1000Research, 10. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

-

Johansson, M. H., & Appukkuttan, P. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40(9), 4557-4572. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. [Link]

-

Rábai, J. (2014). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. Fluorine notes. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Inoue, M., Yamashita, Y., & Itoh, T. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 186-193. [Link]

-

ResearchGate. (2025). Fluorine in Medicinal Chemistry. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PMC. (2021). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. [Link]

-

RSC Publishing. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]

-

PMC. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

-

PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

-

Royal Society of Chemistry. (2011). Cross coupling reactions in organic synthesis themed issue. [Link]

-

News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]

-

SciSpace. (1996). New perspectives in the cross-coupling reactions of organostannanes. [Link]

-

Semantic Scholar. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. [Link]

-

ResearchGate. (2025). Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. (2023). Applications of Fluorine in Medicinal Chemistry. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]

- 7. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Advanced Protocol: Synthesis and Application of 4,4,4-Trifluoro-3-methyl-1-iodo-butane in Medicinal Chemistry

[1][2]

Executive Summary

The incorporation of fluorinated aliphatic tails is a validated strategy in modern drug discovery to modulate lipophilicity (

This application note provides a comprehensive technical guide for using 4,4,4-trifluoro-3-methyl-1-iodo-butane (hereafter TFMI-Butane ) as a versatile electrophile.[1][2] Due to the limited commercial availability of the iodide, this guide includes a validated protocol for its synthesis from the corresponding alcohol, followed by three core application workflows:

Chemical Profile & Safety

| Property | Specification | Notes |

| Compound Name | 1-iodo-4,4,4-trifluoro-3-methylbutane | Synonyms: 4,4,4-Trifluoro-3-methylbutyl iodide |

| Precursor CAS | 339-62-8 (Alcohol) | Commercial anchor for synthesis |

| Molecular Formula | ||

| Molecular Weight | 252.02 g/mol | |

| Est.[1][2][3][4][5][6] Boiling Point | 135–140 °C | Extrapolated from non-fluorinated analog (148°C) and |

| Chirality | C3 is a stereocenter | Synthesis yields racemate unless chiral alcohol is used.[2] |

| Stability | Light Sensitive | Store over Cu wire in amber glass at 4°C. |

Safety Warning: Alkyl iodides are potent alkylating agents and potential carcinogens.[2] The trifluoromethyl group increases volatility and lipophilicity, facilitating skin absorption. All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).

Module 1: Synthesis of the Reagent (TFMI-Butane)

Rationale: As the iodide is frequently unstable upon long-term storage, fresh preparation from 4,4,4-trifluoro-3-methylbutan-1-ol is recommended to maximize yield in subsequent coupling steps.[1][2]

Protocol: Appel Reaction (Iodination)

This method is superior to

Reagents:

-

Triphenylphosphine (

, 1.2 equiv) -

Imidazole (1.5 equiv)

-

Iodine (

, 1.2 equiv)[7] -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step:

-

Setup: Charge a dry round-bottom flask with

and Imidazole. Purge with -

Addition: Cool the solution to 0°C. Add Iodine portion-wise. The solution will turn a persistent yellow-orange.[1][2] Stir for 15 minutes.

-

Substrate: Add the fluoro-alcohol dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with PMA or

; iodide spot is typically higher -

Workup: Quench with saturated

(to remove excess iodine). Extract with Pentane or Hexanes (to precipitate -

Purification: Carefully concentrate (rotary evaporator, >200 mbar, 30°C bath) to avoid loss of volatile product. Purify via short-path silica plug eluting with Pentane.[1][2]

Module 2: Applications in Drug Synthesis

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible via TFMI-Butane.

Figure 1: Divergent synthetic utility of TFMI-Butane.[1][2]

Protocol A: N-Alkylation of Indoles (Serotonin/Kinase Scaffolds)

Context: Introducing the lipophilic tail to the indole nitrogen often improves potency against GPCRs.

-

Reagents: Indole derivative (1.0 equiv), TFMI-Butane (1.5 equiv),

(2.0 equiv). -

Solvent: DMF (anhydrous).

-

Procedure:

-

Validation: Check LC-MS for product mass (

shift from parent indole).

Protocol B: C-Alkylation of Esters (Enolate Chemistry)

Context: Constructing chiral amino acid precursors or modifying ester prodrugs.[1][2]

-

Reagents: Methyl ester substrate (1.0 equiv), LDA (1.1 equiv), TFMI-Butane (1.5 equiv), HMPA (1.0 equiv - optional for reactivity).

-

Solvent: THF (anhydrous).

-

Procedure:

Protocol C: Negishi Cross-Coupling (Formation of Bonds)

Context: This is the most robust method for attaching the fluoro-alkyl tail to aromatic rings (e.g., pyridines, phenyls) without using harsh bases.

-

Zinc Reagent Formation:

-

Activate Zinc dust (2.0 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

-

Add TFMI-Butane (1.0 equiv) and stir at 40°C for 2–4 hours.

-

QC Check: Titrate an aliquot with iodine to confirm active species concentration.[2]

-

-

Coupling:

-

To the organozinc solution, add Aryl Bromide (0.8 equiv) and catalyst

(5 mol%) or -

Stir at 60°C overnight.

-

-

Mechanism: The

group is distant enough (

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Alkylation) | Elimination of HI to form alkene.[1][2] | Lower reaction temp; switch from |

| No Reaction (Coupling) | Oxidized Zinc surface.[2] | rigorous activation of Zn with TMSCl; ensure anhydrous conditions (water kills R-ZnX).[2] |

| Product Volatility | Loss during rotary evaporation.[2] | Do not evaporate to dryness.[2] Keep bath <30°C. Use pentane/ether for extractions.[2] |

References

-

Precursor Identification: National Center for Biotechnology Information.[2] (2025).[8][9] PubChem Compound Summary for CID 2776366, 4,4,4-Trifluoro-3-methylbutan-1-ol. Retrieved from [Link]

- Iodination Methodology: Garey, D., et al. (2006). A Mild and Efficient Method for the Conversion of Alcohols to Iodides. Tetrahedron Letters. (General Appel Reaction Protocol).

-

Medicinal Chemistry Context: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Retrieved from [Link]

- Negishi Coupling of Fluoroalkyls: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie.

Sources

- 1. 4,4,4-trifluoro-3-methylbutan-1-ol | CAS:339-62-8 | Atomaxchem [en.atomaxchem.com]

- 2. 1-Iodo-3-methylbutane | C5H11I | CID 10924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 4. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]

- 5. L05194.18 [thermofisher.com]

- 6. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Strategic Optimization of Trifluoromethylation Reactions

Executive Summary & Strategic Selection

The introduction of a trifluoromethyl (

This guide categorizes reagents not just by name, but by mechanistic polarity . Success depends on matching the reagent's polarity to the substrate's electronic demand.

Reagent Selection Decision Matrix

The following decision tree illustrates the logic for selecting the correct reagent class based on substrate properties.

Figure 1: Strategic selection workflow matching substrate electronics to reagent polarity.

Nucleophilic Trifluoromethylation

Primary Reagent: Ruppert-Prakash Reagent (

Mechanism & Causality

The Ruppert-Prakash reagent is chemically inert until activated. It does not release a free

Critical Insight: The reaction is autocatalytic. The initial alkoxide product formed can activate subsequent molecules of

Protocol: 1,2-Addition to Ketones/Aldehydes

Materials:

-

Substrate: Acetophenone (1.0 equiv)

-

Reagent:

(1.2 equiv) -

Initiator: CsF or TBAF (1-10 mol%)

-

Solvent: Anhydrous THF or Toluene[2]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under

. Moisture inhibits the reaction by hydrolyzing the reagent to fluoroform ( -

Solvation: Dissolve the ketone (1.0 mmol) and

(1.2 mmol) in anhydrous THF (0.5 M). -

Initiation: Cool to 0°C. Add the initiator (CsF, 10 mol%) in one portion.

-

Observation: A slight exotherm or color change indicates initiation.

-

-

Propagation: Allow to warm to RT. Stir for 1–2 hours.

-

Hydrolysis (Crucial): The reaction yields the silyl ether. To isolate the free alcohol, add 1M HCl or TBAF solution and stir for 30 mins.

-

Workup: Extract with

, wash with brine, dry over

Electrophilic Trifluoromethylation

Primary Reagents: Togni Reagent I & II (Hypervalent Iodine) Similar Reagents: Umemoto’s Reagent (Sulfonium salts)

Mechanism & Causality

These reagents contain a hypervalent atom (Iodine or Sulfur) with a highly polarized bond to

-

Togni Reagents: Operate via reductive elimination or radical pathways depending on the catalyst.

-

Umemoto Reagents: High reduction potential; often used for difficult substrates where Togni reagents fail.

Protocol: -Trifluoromethylation of -Keto Esters

Materials:

-

Substrate: Ethyl acetoacetate (1.0 equiv)

-

Reagent: Togni Reagent II (1.2 equiv)

-

Catalyst:

or -

Solvent: DCM or MeOH

Step-by-Step Methodology:

-

Setup: In a vial, combine the

-keto ester and the catalyst in DCM. -

Addition: Add Togni Reagent II (solid) in one portion.

-

Note: Togni II is preferred over Togni I for non-polar solubility.

-

-

Reaction: Stir at RT for 4–12 hours.

-

Visual Cue: The suspension often clears as the hypervalent iodine reagent is consumed and the byproduct (2-iodobenzoic acid derivative) precipitates or dissolves depending on solvent.

-

-

Quench: Filter through a short pad of silica to remove the iodine byproduct.

Comparative Analysis: Togni vs. Umemoto

| Feature | Togni Reagents (I/II) | Umemoto Reagent |

| Atom Center | Iodine (Hypervalent) | Sulfur (Sulfonium) |

| Reactivity | Moderate Electrophile / Radical Precursor | Strong Electrophile |

| Byproduct | Iodobenzoic acid derivative (easy removal) | Dibenzothiophene (can be hard to separate) |

| Best For | Thiols, Phosphines, Enolates (Cu-cat) | Unactivated Enolates, Electron-rich Arenes |

Radical Trifluoromethylation

Primary Reagent: Langlois Reagent (

Mechanism & Causality

The Langlois reagent is a stable solid salt.[4][5] It requires an oxidant (TBHP or Persulfate) to generate the

Figure 2: Oxidative desulfinylation pathway for the Langlois reagent.

Protocol: Innate C-H Trifluoromethylation of Heterocycles

Materials:

-

Substrate: Caffeine or Pyridine derivative (1.0 equiv)

-

Reagent: Langlois Reagent (3.0 equiv)

-

Oxidant: TBHP (70% aq., 3.0–5.0 equiv)

-

Solvent: DCM:Water (biphasic 1:1) or DMSO

Step-by-Step Methodology:

-

Mixture: Dissolve substrate and Langlois reagent in the solvent system.

-

Why Biphasic? The water phase solubilizes the salt; the organic phase solubilizes the substrate.

-

-

Oxidation: Add TBHP dropwise at 0°C, then warm to RT.

-

Optimization: If conversion is low, add a catalytic amount of

(5 mol%) to accelerate radical generation. -

Workup: Quench with saturated

/

Troubleshooting & Optimization Matrix

The following table serves as a self-validating checklist. If a reaction fails, cross-reference the symptoms here.

| Symptom | Probable Cause | Corrective Action |

| Ruppert-Prakash: No Reaction | Catalyst poisoning or wet solvent. | Flame-dry glassware; increase initiator load (up to 20%); switch from TBAF to CsF (anhydrous). |

| Ruppert-Prakash: | Proton source present. | Ensure substrate is dry; check for acidic protons on substrate (OH, NH) – these must be protected or deprotonated first. |

| Togni: Low Yield | Redox mismatch. | Switch from Cu(I) to Cu(II) or remove metal entirely (try phase transfer). Switch solvent to MeCN. |

| Langlois: Regioisomer mix | Radical lack of selectivity. | Add TFA (1 equiv) to protonate the heterocycle, increasing electrophilicity and directing the radical to the most nucleophilic position. |

References

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane.[6] Chemical Reviews. Link

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Link

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991).[7] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link

-

Umemoto, T. (1996).[7] Electrophilic Perfluoroalkylating Agents. Chemical Reviews. Link

-

Studer, A. (2012). A "Radical" Approach to Trifluoromethylation. Angewandte Chemie International Edition. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]

- 6. (PDF) Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids [academia.edu]

- 7. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols for the Scale-Up Synthesis of 4,4,4-Trifluoro-3-methyl-1-iodobutane Derivatives

Introduction: The Significance of Trifluoromethylated Building Blocks in Modern Drug Discovery

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the CF₃ group—including high lipophilicity, metabolic stability, and strong electron-withdrawing effects—can significantly enhance the efficacy, bioavailability, and overall pharmacological profile of drug candidates.[1][2] Consequently, the development of robust and scalable synthetic routes to novel trifluoromethylated building blocks is of paramount importance to researchers, scientists, and drug development professionals.

This application note provides a comprehensive, in-depth guide to the scale-up synthesis of 4,4,4-Trifluoro-3-methyl-1-iodobutane and its derivatives. These compounds serve as valuable intermediates, enabling the introduction of the 4,4,4-trifluoro-3-methylbutyl moiety into a wide range of molecular scaffolds. The synthetic strategy detailed herein is a three-step process designed for scalability and efficiency, commencing with the synthesis of the key precursor alcohol, 3,3,3-trifluoro-2-methyl-1-propanol, followed by its conversion to a tosylate, and culminating in a Finkelstein iodination.

Synthetic Strategy Overview

The overall synthetic workflow is a three-step sequence designed for robust and scalable production. It begins with the synthesis of the precursor alcohol, 3,3,3-trifluoro-2-methyl-1-propanol, via the reduction of a suitable ester. This alcohol is then activated by conversion to its corresponding tosylate, a superior leaving group. The final step involves a nucleophilic substitution (Finkelstein reaction) to yield the desired 4,4,4-Trifluoro-3-methyl-1-iodobutane.

Caption: Overall synthetic workflow for 4,4,4-Trifluoro-3-methyl-1-iodobutane.

Detailed Experimental Protocols

Part 1: Synthesis of 3,3,3-Trifluoro-2-methyl-1-propanol

The synthesis of the key precursor alcohol can be efficiently achieved through the reduction of ethyl 3,3,3-trifluoro-2-methylpropanoate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, converting the ester to the corresponding primary alcohol.[3][4]

Protocol 1: LiAlH₄ Reduction of Ethyl 3,3,3-trifluoro-2-methylpropanoate

-

Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a suitably sized, flame-dried, multi-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagent Charging: Suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve ethyl 3,3,3-trifluoro-2-methylpropanoate (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. This should be followed by the slow, dropwise addition of water, then a 15% aqueous solution of sodium hydroxide, and finally water again (Fieser workup).

-

Work-up and Isolation: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,3,3-trifluoro-2-methyl-1-propanol.

-

Purification: The crude alcohol can be purified by distillation under reduced pressure to afford the pure product.

Part 2: Synthesis of 3,3,3-Trifluoro-2-methylpropyl-1-tosylate

The conversion of the primary alcohol to a tosylate is a crucial step to install a good leaving group for the subsequent iodination. This can be achieved on a large scale using tosyl chloride in the presence of a suitable base.[5][6]

Protocol 2: Large-Scale Tosylation of 3,3,3-Trifluoro-2-methyl-1-propanol

-

Reactor Setup: In a multi-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,3,3-trifluoro-2-methyl-1-propanol (1.0 equivalent) in dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C and add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) dropwise.

-

Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude tosylate. The product is often of sufficient purity for the next step but can be further purified by recrystallization if necessary.

Part 3: Synthesis of 4,4,4-Trifluoro-3-methyl-1-iodobutane

The final step is a Finkelstein reaction, which involves the displacement of the tosylate group with iodide. This is a classic and efficient method for the synthesis of alkyl iodides.[7][8][9][10][11]

Protocol 3: Finkelstein Iodination

-

Reactor Setup: Charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 3,3,3-trifluoro-2-methylpropyl-1-tosylate (1.0 equivalent) and sodium iodide (NaI) (1.5-2.0 equivalents).

-

Solvent Addition: Add anhydrous acetone as the solvent.

-

Reaction: Heat the mixture to reflux and maintain it for 12-24 hours. The reaction progress can be monitored by observing the precipitation of sodium tosylate.

-

Work-up: After cooling to room temperature, filter off the precipitated sodium tosylate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 4,4,4-Trifluoro-3-methyl-1-iodobutane can be purified by vacuum distillation.

Quantitative Data Summary

| Step | Reactant | Molar Ratio | Key Reagents | Solvent | Typical Yield |

| 1 | Ethyl 3,3,3-trifluoro-2-methylpropanoate | 1.0 | LiAlH₄ (1.2 eq.) | Anhydrous THF/Diethyl Ether | 85-95% |

| 2 | 3,3,3-Trifluoro-2-methyl-1-propanol | 1.0 | TsCl (1.2 eq.), Triethylamine (1.5 eq.) | DCM | 90-98% |

| 3 | 3,3,3-Trifluoro-2-methylpropyl-1-tosylate | 1.0 | NaI (1.5-2.0 eq.) | Acetone | 80-90% |

Safety and Handling Precautions

The synthesis of 4,4,4-Trifluoro-3-methyl-1-iodobutane derivatives involves the use of several hazardous reagents. It is imperative to adhere to strict safety protocols.

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents to produce flammable hydrogen gas.[4] All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. A Class D fire extinguisher should be readily available.

-

Trifluoromethylated Compounds: While the specific toxicity of the intermediates and final product may not be fully characterized, it is prudent to handle all fluorinated compounds with care. Avoid inhalation of vapors and direct contact with skin and eyes by working in a well-ventilated fume hood and using appropriate PPE.[6][12][13][14]

-

Tosyl Chloride (TsCl): This reagent is corrosive and a lachrymator. It should be handled in a fume hood with appropriate PPE.

-